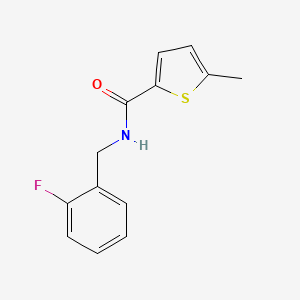![molecular formula C23H25N3O2 B5180531 N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)
N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, commonly known as FPMB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a benzamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of FPMB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, making FPMB a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent, FPMB has also been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to exhibit antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, FPMB has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of FPMB is its wide range of potential applications in the field of medicinal chemistry. Additionally, the synthetic method for FPMB has been optimized to produce high yields of pure product, making it a viable option for large-scale production. However, there are also limitations to the use of FPMB in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to predict its effects in vivo. Additionally, more research is needed to fully understand the potential side effects of FPMB.
将来の方向性
There are several potential future directions for research on FPMB. One area of interest is the development of new synthetic methods that can produce FPMB more efficiently and with fewer side effects. Additionally, further investigation is needed to fully understand the mechanism of action of FPMB, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, more research is needed to fully understand the potential side effects of FPMB, which could help to inform its use in clinical settings.
合成法
The synthesis of FPMB involves several steps, including the reaction of 2-furaldehyde with benzylamine to form 2-(benzylamino)furan, which is then reacted with 4-[(4-chlorophenyl)piperazin-1-yl]methyl chloride to form the final product, FPMB. This synthetic method has been optimized to produce high yields of pure FPMB, making it a viable option for large-scale production.
科学的研究の応用
FPMB has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological activities, including antitumor, antifungal, and antibacterial effects. Additionally, FPMB has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(24-17-22-7-4-16-28-22)20-10-8-19(9-11-20)18-25-12-14-26(15-13-25)21-5-2-1-3-6-21/h1-11,16H,12-15,17-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIIMMPXFOYMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5180456.png)
![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![(2-chloro-4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5180459.png)

![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5180476.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180485.png)
![ethyl 3-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180486.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5180491.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5180495.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)
![1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5180538.png)
![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)